molecular formula C8H6FN B6249600 4-ethynyl-2-fluoro-5-methylpyridine CAS No. 1824124-32-4

4-ethynyl-2-fluoro-5-methylpyridine

Cat. No.: B6249600
CAS No.: 1824124-32-4
M. Wt: 135.1
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Description

4-Ethynyl-2-fluoro-5-methylpyridine is a pyridine derivative featuring a fluorine atom at the 2-position, an ethynyl group at the 4-position, and a methyl group at the 5-position. The ethynyl group is electron-withdrawing, which may enhance reactivity in coupling reactions, while the fluorine atom influences electronic distribution and metabolic stability .

Properties

CAS No.

1824124-32-4

Molecular Formula

C8H6FN

Molecular Weight

135.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-2-fluoro-5-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoro-5-methylpyridine.

    Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of 2-fluoro-5-methylpyridine with an ethynylating agent such as ethynyltrimethylsilane in the presence of a palladium catalyst (e.g., palladium(II) acetate) and a copper co-catalyst (e.g., copper(I) iodide) under an inert atmosphere.

    Deprotection: If ethynyltrimethylsilane is used, a deprotection step is required to remove the trimethylsilyl group, typically using a fluoride source such as tetrabutylammonium fluoride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as distillation and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethynyl-2-fluoro-5-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the pyridine ring.

    Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of this compound-3-carboxaldehyde.

    Reduction: Formation of 4-ethynyl-2-fluoro-5-methylpiperidine.

    Substitution: Formation of 4-ethynyl-2-amino-5-methylpyridine or 4-ethynyl-2-thio-5-methylpyridine.

Scientific Research Applications

4-ethynyl-2-fluoro-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for targeting specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethynyl-2-fluoro-5-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π stacking interactions, while the fluorine atom can enhance binding affinity through hydrogen bonding or dipole interactions.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 2-Fluoro-5-(4-fluorophenyl)pyridine (): The 2-fluoro substituent increases electronegativity, stabilizing the pyridine ring. Key Difference: Ethynyl groups enable Sonogashira coupling, whereas phenyl groups favor aromatic interactions.
  • Substituted phenyl groups increase hydrophobicity compared to the methyl group in the target compound .

Analytical Characterization

  • LCMS and X-ray Crystallography :
    • reports LCMS (m/z 281) for a pyridine derivative, suggesting similar mass spectrometry techniques could validate the target compound’s molecular ion .
    • and provide crystallographic data (R factors = 0.046–0.140), indicating precise structural validation methods for fluorine- and methyl-substituted pyridines .

Data Tables

Table 1: Substituent Comparison

Compound 2-Position 4-Position 5-Position Key Properties
4-Ethynyl-2-fluoro-5-methylpyridine F Ethynyl Methyl High reactivity, conjugation
2-Fluoro-5-(4-fluorophenyl)pyridine F 4-Fluorophenyl - Aromatic stacking
2-Chloro-5-(4-substituted phenyl)pyridine () Cl Substituted phenyl - Hydrophobicity

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